molecular formula C14H12N4O3S2 B2542813 N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-43-2

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2542813
CAS No.: 1021266-43-2
M. Wt: 348.4
InChI Key: WUVLDTFBHFFVQE-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a recognized, potent, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a key signaling protein implicated in cancer progression and metastasis. Its primary research value lies in its high selectivity for FAK, which allows scientists to precisely dissect the role of the FAK signaling pathway in cellular processes without significant off-target effects. Researchers utilize this compound to investigate mechanisms of cancer cell survival, proliferation, and migration, particularly in the context of tumor microenvironment interactions and anchorage-independent growth . By effectively blocking FAK activation, this inhibitor facilitates the study of integrin-mediated signaling and its contribution to the epithelial-mesenchymal transition (EMT) . It serves as a critical pharmacological tool for validating FAK as a therapeutic target in various preclinical cancer models, including those for breast, pancreatic, and glioblastoma, and for exploring potential combination therapies with chemotherapeutic agents or other targeted drugs.

Properties

IUPAC Name

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-11(17-13-15-5-7-22-13)4-3-9-8-23-14(16-9)18-12(20)10-2-1-6-21-10/h1-2,5-8H,3-4H2,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVLDTFBHFFVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones . The furan ring can be introduced via a separate synthetic route, often involving the cyclization of 1,4-dicarbonyl compounds. The final step involves coupling the thiazole and furan rings through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) to facilitate the reaction .

Scientific Research Applications

Pharmacological Properties

Thiazole derivatives, including N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide, are known for their diverse pharmacological activities. Key properties include:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than traditional antibiotics like ampicillin and streptomycin .
  • Antioxidant Properties : Research indicates that certain thiazole derivatives possess strong antioxidant activities. For example, compounds with similar structures have been tested using phosphomolybdate assays, yielding promising results .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound exhibited MIC values significantly lower than those of standard antibiotics, suggesting a strong potential for development as therapeutic agents .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of thiazole derivatives. Compounds were subjected to various assays to measure their ability to scavenge free radicals. Results showed that certain derivatives had antioxidant activities comparable to established antioxidants, making them suitable candidates for further research in oxidative stress-related diseases .

Data Table: Summary of Applications

Application TypeDescriptionExample Findings
AntimicrobialEffective against Gram-positive/negative bacteriaMIC values lower than ampicillin
AntioxidantScavenges free radicalsComparable activity to established antioxidants
Synthesis MethodMulti-step reactions involving condensation and cyclizationUtilizes acid catalysts for ring formation

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity to specific targets, leading to increased biological activity . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is crucial for its biological effects .

Biological Activity

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide, a compound synthesized for its potential therapeutic applications, exhibits a range of biological activities. This article delves into its antimicrobial properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₄H₁₂N₄O₂S₃
Molecular Weight 364.5 g/mol
CAS Number 1020983-13-4

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating potent activity.

Key Findings:

  • In Vitro Efficacy : In vitro tests showed that the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens, such as Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : The compound displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .
  • Biofilm Inhibition : It also proved effective in inhibiting biofilm formation, a critical factor in bacterial resistance .

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes:

  • DNA Gyrase Inhibition : The compound was identified as an inhibitor of DNA gyrase, with IC₅₀ values ranging between 12.27–31.64 μM, which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibited DHFR with IC₅₀ values between 0.52–2.67 μM, further contributing to its antimicrobial efficacy .

Safety Profile

Safety assessments revealed that the compound exhibits low toxicity levels:

  • Hemolytic Activity : The hemolytic activity was measured at % lysis rates between 3.23 to 15.22%, indicating a favorable safety profile compared to Triton X-100 .
  • Cytotoxicity : Non-cytotoxicity was confirmed with IC₅₀ values greater than 60 μM against human cell lines .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Potency : A comparative study demonstrated that derivatives of this compound were more potent than standard antibiotics such as ampicillin and streptomycin against various bacterial strains .
    PathogenMIC (μg/mL)
    Staphylococcus aureus0.008
    Escherichia coli0.03
    Streptococcus pneumoniae0.046
  • Antifungal Activity : The compound also showed antifungal properties against Candida albicans, with promising MIC values suggesting potential for broader applications in treating fungal infections .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Amidation : Coupling furan-2-carboxylic acid derivatives with thiazole-containing amines using activating agents like EDCI/HOBt.
  • Cyclization : Formation of the thiazole ring via Hantzsch thiazole synthesis, employing α-haloketones and thiourea derivatives .
  • Purification : Flash chromatography (e.g., CH2_2Cl2_2/EtOH gradients) and recrystallization to isolate intermediates. Purity (>95%) is validated via HPLC and 1^1H/13^{13}C NMR spectroscopy .

Q. Key Optimization Steps :

  • Use anhydrous solvents and inert atmospheres (N2_2) to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC with silica gel F254_{254} plates .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy :
    • 1^1H NMR: Identify proton environments (e.g., thiazole NH at δ 10.8–12.0 ppm, furan protons at δ 6.3–7.5 ppm) .
    • 13^{13}C NMR: Confirm carbonyl groups (C=O at ~165–175 ppm) and aromatic carbons .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 407.3 for C14_{14}H13_{13}N3_3O3_3S2_2) .
  • FTIR : Detect functional groups (C=O stretch at ~1680–1720 cm1^{-1}, NH at ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiazole and furan moieties in biological activity?

  • Systematic Substitution :
    • Replace the thiazole ring with oxazole or pyridine to assess impact on anticancer activity .
    • Modify the furan group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological Assays :
    • Compare IC50_{50} values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with para-bromo substituents on aryl groups showed enhanced antiproliferative activity (IC50_{50} < 10 μM) .

Q. Data Interpretation :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GSK-3β or Bcl-XL .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling :
    • Evaluate solubility (logP via HPLC) and metabolic stability (microsomal assays). Poor bioavailability often explains in vivo inefficacy .
  • Animal Models :
    • Use xenograft models to test dose-dependent tumor suppression. Adjust formulations (e.g., PEGylation) to enhance delivery .

Q. What crystallographic strategies resolve challenges in determining the 3D structure of this compound?

  • X-ray Crystallography :
    • Employ SHELXL for refinement, especially with high-resolution data (<1.0 Å). Address twinning or disorder using SHELXD .
  • Data Collection :
    • Use synchrotron radiation for small crystals. Anisotropic displacement parameters improve accuracy for flexible side chains .

Q. How can conflicting results in antimicrobial assays (e.g., MIC vs. MBC) be analyzed?

  • Methodological Consistency :
    • Standardize inoculum density (1.0 × 105^5 CFU/mL) and incubation time (24 h) across replicates .
    • Confirm bactericidal activity via MBC/MIC ratios: A ratio ≤4 indicates bactericidal action .
  • Controls :
    • Include reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .

Key Recommendations for Researchers

  • Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst batches).
  • Cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT).
  • Leverage open-source tools like SHELX and AutoDock for structural and computational analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.